molecular formula C26H21ClN2O5 B2601697 METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE CAS No. 380475-11-6

METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2601697
CAS No.: 380475-11-6
M. Wt: 476.91
InChI Key: RTKBQMQPUZBPEM-UHFFFAOYSA-N
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Description

METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-chlorobenzyl alcohol with 4-methoxyphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the intermediate 3-[(2-chlorobenzyl)oxy]-4-methoxyphenol.

    Cyano Group Introduction: The intermediate is then reacted with a cyanoacetic acid derivative under basic conditions to introduce the cyano group.

    Final Coupling: The final step involves coupling the cyano intermediate with methyl 2-aminobenzoate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chlorobenzyl groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or alcohols can be formed.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the aromatic rings suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[((E)-3-{3-[(2-BROMOBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE
  • METHYL 2-[((E)-3-{3-[(2-FLUOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE

Uniqueness

Compared to similar compounds, METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is unique due to the presence of the 2-chlorobenzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.

Properties

IUPAC Name

methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-32-23-12-11-17(14-24(23)34-16-18-7-3-5-9-21(18)27)13-19(15-28)25(30)29-22-10-6-4-8-20(22)26(31)33-2/h3-14H,16H2,1-2H3,(H,29,30)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKBQMQPUZBPEM-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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